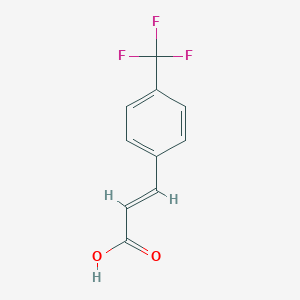

4-(Trifluoromethyl)cinnamic acid

Beschreibung

Significance of Fluorinated Organic Compounds in Chemical Sciences

The introduction of fluorine into organic molecules has become a pivotal strategy in modern chemical and life sciences. chimia.ch The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the high thermal and metabolic stability of fluorinated compounds. alfa-chemistry.comnumberanalytics.com This stability is a highly desirable trait in the development of pharmaceuticals and advanced materials. alfa-chemistry.comacs.org

Fluorine's high electronegativity, the most powerful of all elements, and the unique properties of the trifluoromethyl group can dramatically alter a molecule's electronic environment, lipophilicity, and binding interactions. chimia.chnih.gov It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com The strategic incorporation of fluorine can enhance the efficacy, stability, and bioavailability of biologically active compounds. chimia.chnumberanalytics.com This has led to the development of blockbuster drugs such as the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex), both of which contain a trifluoromethyl group. wikipedia.org

Beyond medicine, fluorinated compounds are integral to materials science, used in the production of polymers with low friction coefficients, specialty lubricants, liquid crystal displays, and durable coatings. alfa-chemistry.comchemimpex.com

Impact of Trifluoromethyl Group on Molecular Properties in Research

The trifluoromethyl (-CF3) group is a particularly influential functional group in chemical research due to its potent electron-withdrawing nature and steric effects. nih.govwikipedia.org Its electronegativity is often described as being intermediate between that of fluorine and chlorine. wikipedia.org This strong inductive effect can significantly increase the acidity of nearby functional groups. nih.govwikipedia.org

Key impacts of the -CF3 group on molecular properties include:

Enhanced Lipophilicity: The -CF3 group increases the lipid solubility of a molecule, which can improve its ability to cross biological membranes, a crucial factor in drug design. nih.govresearchgate.net

Metabolic Stability: The strength of the carbon-fluorine bonds in the -CF3 group makes it resistant to metabolic oxidation. wikipedia.org It is often used to replace a metabolically vulnerable methyl group, thereby increasing the compound's half-life in biological systems. wikipedia.org

Altered Acidity and Basicity: The electron-withdrawing power of the trifluoromethyl group can make adjacent carboxylic acids stronger acids and can lower the basicity of amine groups. wikipedia.org

Modified Binding Affinity: The steric and electronic properties of the -CF3 group can alter how a molecule binds to biological targets like enzymes and receptors, potentially increasing its potency and selectivity. researchgate.net

Historical Context and Evolution of Research on Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a well-established class of compounds that have long been a subject of scientific investigation. jocpr.com Naturally occurring in plants like cinnamon, these compounds form the basis of the phenylpropanoid pathway, which produces a vast array of natural products including flavonoids and lignins. jocpr.commdpi.com

Historically, research focused on the isolation and characterization of natural cinnamic acid derivatives such as p-coumaric acid, caffeic acid, and ferulic acid. mdpi.comnih.gov These studies revealed a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com

The synthetic versatility of the cinnamic acid scaffold, with its phenyl ring, acrylic acid group, and alkene double bond, has made it an attractive starting point for medicinal chemists. nih.govnih.gov For decades, researchers have been creating synthetic derivatives by modifying these three key positions to enhance or modulate their biological effects. nih.govnih.gov The nature and position of substituents on the phenyl ring have been shown to be critical in determining the biological efficacy of these derivatives. nih.govnih.gov This extensive history of modification and study has paved the way for the development of more complex and targeted derivatives, such as those incorporating fluorine.

Scope and Research Trajectories of 4-(Trifluoromethyl)cinnamic Acid Studies

Research into this compound leverages the well-understood scaffold of cinnamic acid and enhances its properties through the strategic addition of a trifluoromethyl group. This has led to its investigation and use in several key areas:

Organic Synthesis and Medicinal Chemistry: The compound is widely used as a crucial intermediate or building block in the synthesis of more complex molecules, particularly for pharmaceuticals and agrochemicals. chemimpex.comtargetmol.com Its structural modifications, including the -CF3 group, are intended to enhance biological activity, bioavailability, and metabolic stability. chemimpex.com For instance, derivatives have shown potential as gastroprotective agents by reducing gastric lesions.

Materials Science: The incorporation of this compound into polymers and coatings is being explored to enhance durability, chemical resistance, and other performance characteristics for industrial applications. chemimpex.com It is also used in the study of photosensitive materials, acting as a photosensitizing compound in the formation of semiconductor nanocrystal patterns. targetmol.com

Analytical Chemistry: It has been employed as an internal standard in analytical methods, such as in the determination of other complex compounds in plasma samples using high-performance liquid chromatography (HPLC). sigmaaldrich.com

Fundamental Research: The compound serves as a model for studying the effects of fluorination on chemical reactivity and stability. chemimpex.com This research contributes to a deeper understanding of organofluorine chemistry, which can guide the design of new materials and pharmaceuticals. chemimpex.com

The ongoing research trajectory for this compound and its derivatives points towards a continued focus on developing novel therapeutic agents, advanced functional materials, and effective agricultural chemicals.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRMAUMHJREENI-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501224492 | |

| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16642-92-5, 2062-26-2 | |

| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16642-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Trifluoromethyl)cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016642925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(trifluoromethyl)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(TRIFLUOROMETHYL)CINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH27VC974F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(Trifluoromethyl)cinnamic Acid

Traditional methods for the synthesis of cinnamic acids and their derivatives, such as the Perkin, Knoevenagel, and Heck reactions, have been successfully applied to produce this compound.

The Perkin reaction, a condensation reaction between an aromatic aldehyde, an acid anhydride (B1165640), and the alkali salt of the acid, is a classic method for the synthesis of α,β-unsaturated aromatic acids. wikipedia.orglongdom.org In the context of this compound, the reaction proceeds by the condensation of 4-(trifluoromethyl)benzaldehyde (B58038) with acetic anhydride, using a weak base like sodium acetate (B1210297) as a catalyst. youtube.com The reaction is typically carried out at elevated temperatures. manchester.ac.uk While specific yield data for the 4-trifluoromethyl derivative is not extensively reported in readily available literature, the general applicability of the Perkin reaction to substituted benzaldehydes suggests its utility. longdom.org

Table 1: Representative Conditions for the Perkin Reaction Synthesis of Cinnamic Acid Derivatives

| Aromatic Aldehyde | Acid Anhydride | Base | Temperature (°C) | Yield (%) | Reference |

| Benzaldehyde | Acetic Anhydride | Sodium Acetate | 180 | ~70 | wpmucdn.com |

| 4-(Trifluoromethyl)benzaldehyde | Acetic Anhydride | Sodium Acetate | Inferred: 160-180 | Not Reported | Inferred from youtube.commanchester.ac.uk |

Note: The yield for this compound is not explicitly stated in the referenced literature but is expected to be comparable to other substituted benzaldehydes under similar conditions.

The Knoevenagel condensation is a versatile and widely used method for the formation of carbon-carbon double bonds, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org For the synthesis of this compound, 4-(trifluoromethyl)benzaldehyde is reacted with malonic acid. researchgate.net The reaction is often catalyzed by a weak base such as pyridine (B92270) or piperidine, and can be performed under solvent-free conditions or in various solvents. tue.nltue.nl A patent for the synthesis of the related m-trifluoromethyl cinnamic acid describes an aldol-type condensation with acetaldehyde (B116499) in the presence of a base like DBU, triethylamine, or diisopropylethylamine, achieving high purity and good yields. google.com

Table 2: Knoevenagel Condensation for the Synthesis of Cinnamic Acid Derivatives

| Aldehyde | Active Methylene Compound | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| Benzaldehyde | Malonic Acid | Pyridine/Piperidine | - | Heat | High | bepls.com |

| 4-Hydroxybenzaldehyde | Malonic Acid | Ammonium Bicarbonate | Ethyl Acetate (minimal) | 120-140°C, 2h | 80 | tue.nl |

| m-Trifluoromethylbenzaldehyde | Acetaldehyde | DBU | Tetrahydrofuran | Not specified | >98% purity, good yield | google.com |

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. nih.gov This method is highly effective for the synthesis of substituted alkenes, including cinnamic acid derivatives. The synthesis of this compound via the Heck reaction would typically involve the coupling of a 4-halobenzotrifluoride, such as 4-bromobenzotrifluoride (B150022) or 4-iodobenzotrifluoride, with acrylic acid in the presence of a palladium catalyst and a base. researchgate.netodinity.com The reaction generally exhibits high stereoselectivity, favoring the formation of the trans-isomer.

Table 3: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |

| Bromoiodobenzene | Acrylic Acid | Palladium(II) Acetate | Triethylamine | Acetonitrile | 36 | odinity.com |

| 4-Bromoacetophenone | n-Butyl acrylate | Pd-NHC complex | K2CO3 | DMF | 95 | nih.gov |

| 4-Halobenzotrifluoride | Acrylic Acid | Inferred: Pd(OAc)2 | Inferred: Triethylamine | Inferred: Acetonitrile/DMF | Not Reported | Inferred from nih.govodinity.com |

Advanced Synthetic Strategies and Novel Route Development

Beyond the classical methods, the development of advanced synthetic strategies offers new avenues for the efficient and selective synthesis of this compound and its analogs.

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, presents a promising approach. Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the reversible deamination of L-phenylalanine to trans-cinnamic acid. nih.gov Engineered PAL mutants have been shown to catalyze the amination of various substituted cinnamic acids to produce fluorinated L-α-amino acids. doi.org This suggests that PAL could be used in the reverse reaction for the synthesis of fluorinated cinnamic acids, including this compound, from the corresponding fluorinated phenylalanine analog. Research has demonstrated that PAL from Streptomyces maritimus can be expressed in Streptomyces lividans to produce cinnamic acid. researchgate.net

Table 4: Chemoenzymatic Amination of Cinnamic Acids using Phenylalanine Ammonia-Lyase (PAL) Mutants

| Enzyme | Substrate | Conversion (%) | Reference |

| AvPAL-WT | Cinnamic Acid | 25 | doi.org |

| AvPAL-M1 | Cinnamic Acid | 38 | doi.org |

| AvPAL-M2 | Cinnamic Acid | 46 | doi.org |

Note: This table demonstrates the enzymatic conversion of cinnamic acid to phenylalanine, indicating the potential for the reverse reaction to synthesize substituted cinnamic acids.

The development of stereoselective and enantioselective methods is crucial for accessing specific isomers of chiral derivatives of this compound. While direct enantioselective synthesis of this compound itself is not widely documented, related research provides valuable insights. For instance, enantioselective Heck reactions have been developed for the synthesis of phenanthridinone derivatives with all-carbon quaternary stereocenters, demonstrating the potential for creating chiral centers in molecules containing a trifluoromethyl group. nih.gov Furthermore, the synthesis of α-(trifluoromethyl)arylmethylamines has been achieved with high enantioselectivity using palladium(II)-catalyzed addition of arylboroxines to imines derived from trifluoroacetaldehyde, employing a chiral ligand. lookchem.com These advanced catalytic systems could potentially be adapted for the enantioselective synthesis of derivatives of this compound.

Derivatization and Functionalization of this compound

The functional groups of this compound—the aromatic ring, the alkene, and the carboxylic acid—are all amenable to chemical modification, enabling the synthesis of a diverse array of derivatives.

The introduction of substituents onto the aromatic ring of this compound or its precursors is a key strategy for creating new derivatives.

2-Nitro-4-(trifluoromethyl)cinnamic acid : This derivative is commonly synthesized through condensation reactions using 2-Nitro-4-(trifluoromethyl)benzaldehyde as the starting material. sigmaaldrich.com Two primary methods are the Knoevenagel and Perkin reactions.

Knoevenagel Condensation : This reaction involves the condensation of 2-Nitro-4-(trifluoromethyl)benzaldehyde with a compound containing an active methylene group, such as malonic acid. The reaction is typically catalyzed by a weak base like pyridine or piperidine. The process proceeds via a nucleophilic addition followed by dehydration, and subsequent decarboxylation of the intermediate yields the final cinnamic acid derivative. wikipedia.orgorganic-chemistry.orgtue.nl

Perkin Reaction : This method uses the condensation of 2-Nitro-4-(trifluoromethyl)benzaldehyde with an acid anhydride (e.g., acetic anhydride) and an alkali salt of the acid (e.g., sodium acetate). byjus.com The reaction is heated to high temperatures to produce the α,β-unsaturated acid. wpmucdn.comorgsyn.org

3-Chloro-4-(trifluoromethyl)cinnamic acid : While direct chlorination can be complex, a common synthetic route to similar halogenated cinnamic acids involves the Meerwein arylation reaction. For the related isomer, 4-chloro-3-trifluoromethyl cinnamic acid, the synthesis begins with the diazotization of 4-Chloro-3-trifluoromethyl aniline (B41778) using sodium nitrite (B80452) and sulfuric acid. The resulting diazonium salt is then reacted with acrylic acid to form the desired cinnamic acid derivative. prepchem.com A similar pathway, starting from 3-Chloro-4-(trifluoromethyl)aniline, is a plausible route for the synthesis of 3-Chloro-4-(trifluoromethyl)cinnamic acid.

The carboxylic acid functional group is readily converted into a variety of derivatives, most commonly esters.

Esterification : The synthesis of this compound esters is typically achieved through Fischer esterification. For example, reacting this compound with an alcohol, such as ethanol, in the presence of a strong acid catalyst like concentrated sulfuric acid and heating the mixture to reflux, yields the corresponding ester. This process is an equilibrium reaction driven to completion by using an excess of the alcohol.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| This compound | Ethanol | Conc. H₂SO₄ | Reflux, 24 hours | This compound ethyl ester |

Table 1: Synthesis of this compound ethyl ester.

Other Derivatives : The carboxylic acid can also be converted into other derivatives such as acid chlorides, amides, and metal-carboxylate complexes. For instance, a ruthenium(II) complex, [Ru-(trans-4-(trifluoromethyl)cinnam)-(dppb)-(bipy)]-PF₆, has been synthesized and studied for its potential as an anticancer agent, demonstrating the formation of metal-ligand bonds involving the carboxylate group. nih.gov

The carbon-carbon double bond in this compound is a site for various addition and functionalization reactions.

Electrochemical Sulfonylation : An electrochemical, metal-free method allows for the decarboxylative sulfonylation of cinnamic acids. This process involves the reaction of the cinnamic acid with aromatic sulfonylhydrazides, driven by anodic oxidation, to stereoselectively produce (E)-vinyl sulfones. researchgate.net

Trifluoromethylation : The alkene can undergo further trifluoromethylation. Decarboxylative trifluoromethylation of cinnamic acid derivatives using reagents like the Langlois reagent (CF₃SO₂Na) can produce β-(trifluoromethyl)styrenes. organic-chemistry.org This highlights the ability to modify the alkene portion of the molecule, adding further fluorinated groups.

Halo-Trifluoromethylation : The double bond can be difunctionalized by adding both a halogen and a trifluoromethyl group across it. Various methods exist for the chloro-, bromo-, and iodo-trifluoromethylation of alkenes, often involving a CF₃ radical source and a halogen donor.

Mechanistic Studies of Chemical Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing conditions and expanding its synthetic utility.

Decarboxylation, the removal of a carboxyl group as CO₂, is a key transformation of cinnamic acids, often used to generate substituted styrenes. byjus.comwpmucdn.com The reaction can be promoted by heat or catalysts, and the electronic nature of substituents on the phenyl ring significantly influences the reaction rate.

A dimeric ruthenium catalyst, known as the ruthenium sawhorse, has been shown to be effective for the decarboxylation of various cinnamic acids. Mechanistic studies using this catalyst have provided insight into the effect of substituents on the reaction. When trans-4-(Trifluoromethyl)cinnamic acid was subjected to these conditions (3 wt% catalyst at 175 °C for 3 hours), it displayed almost no conversion. chem-soc.si This contrasts sharply with cinnamic acid itself and derivatives with electron-donating groups (like methoxy) or weakly electron-withdrawing groups (like methyl), which showed significant conversion.

| Substrate | Substituent | Electronic Effect | Conversion (%) at 175 °C, 3h |

| trans-Cinnamic acid | -H | Neutral | ~12% |

| trans-4-Methoxycinnamic acid | -OCH₃ | Electron-donating | ~75% |

| trans-4-Methylcinnamic acid | -CH₃ | Weakly electron-donating | ~15% |

| trans-4-(Trifluoromethyl)cinnamic acid | -CF₃ | Strongly electron-withdrawing | ~1% |

Table 2: Effect of para-substituents on the ruthenium-catalyzed decarboxylation of cinnamic acids. Data adapted from Doll et al. (2017). chem-soc.si

The strong electron-withdrawing nature of the trifluoromethyl group deactivates the molecule towards this catalytic decarboxylation. This finding underscores the profound electronic influence of the -CF₃ group, which stabilizes the carboxylic acid and hinders the catalytic cycle required for CO₂ elimination in this specific ruthenium-catalyzed system. chem-soc.si

Photodimerization Processes

In the solid state, this compound undergoes [2+2] photodimerization upon exposure to UV radiation, a reaction that is highly controlled by the crystal packing of the molecules. rsc.org

When irradiated with UV light, crystalline trans-4-(Trifluoromethyl)cinnamic acid (TFMCA) undergoes a solid-state [2+2] cycloaddition reaction. rsc.org The molecules in the crystal are arranged in a head-to-tail stacking fashion, which pre-organizes them for this specific topochemical reaction. rsc.org This alignment dictates that the photodimerization leads to the formation of a centrosymmetric product, identified as 4,4'-ditrifluoromethyl truxinic acid, which contains a cyclobutane (B1203170) ring. rsc.orgnih.gov The reaction can be monitored by observing the decrease in the UV absorption of the monomer at 267 nm as the dimerization progresses. rsc.org

Table 1: Solid-State Photodimerization of trans-4-(Trifluoromethyl)cinnamic acid

| Feature | Description |

| Reactant | trans-4-(Trifluoromethyl)cinnamic acid (TFMCA) |

| Reaction Type | Solid-State [2+2] Photocycloaddition |

| Condition | UV Irradiation (e.g., 350 nm) rsc.org |

| Product | 4,4'-ditrifluoromethyl truxinic acid nih.gov |

| Stereochemistry | Centrosymmetric (from head-to-tail packing) rsc.org |

The kinetics of the solid-state photodimerization of TFMCA have been investigated using methods such as thermogravimetric analysis and solid-state NMR. nih.govnih.gov The reaction kinetics were found to conform to the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model, which is often used to describe phase transformation kinetics in solid-state reactions. nih.govyoutube.com This model accounts for processes of nucleation and growth of the new product phase within the reactant crystal. youtube.com

The study of the photodimerization kinetics via thermogravimetric analysis is possible because the photoproduct, 4,4'-ditrifluoromethyl truxinic acid, exhibits greater thermal stability and decomposes at a higher temperature than the monomer. This difference allows for the quantification of the reaction conversion. nih.gov The rate of the reaction is dependent on factors such as the intensity of the UV light and the number of photons exciting the chromophores. rsc.org Some studies have suggested that the reaction follows nearly first-order kinetics. nih.govyoutube.com

The photoreactivity of this compound is a classic example of topochemical control, where the crystal lattice governs the reaction pathway and product stereochemistry. rsc.orgyoutube.com The crystal structure of trans-4-(Trifluoromethyl)cinnamic acid has been determined to be in the triclinic space group P-1. The molecules are stabilized by O–H⋯O hydrogen bonds, forming dimers, and further arranged by C–H⋯O interactions.

This specific packing results in a head-to-tail arrangement of adjacent molecules, with the reactive double bonds positioned parallel to each other and at a suitable distance for [2+2] cycloaddition to occur upon photoexcitation. rsc.org This pre-organization in the crystal lattice is the primary reason for the high stereoselectivity of the reaction, yielding the centrosymmetric truxinic acid derivative. rsc.orgnih.gov The crystal structure also undergoes a reversible temperature-induced phase transition at approximately 131-132 K, which involves a quadrupling of the unit cell volume, though the implications of this phase change on photoreactivity are a subject for further study.

Radical Decarboxylative Imidation

This compound can undergo radical decarboxylative imidation to form vinyl imides. In a notable example, a copper(I)-catalyzed reaction has been developed for the decarboxylative C(sp²)-N coupling of cinnamic acids with N-fluoroarylsulfonimides. rsc.org This method provides an efficient route to synthesize vinyl imides under relatively mild conditions.

The reaction proceeds via a radical mechanism where the carboxylic acid is converted into a vinyl radical through decarboxylation, which then couples with a nitrogen-centered radical species. For this compound, which possesses a strong electron-withdrawing group, the reaction with N-fluoro-N-phenylbenzenesulfonimide using a copper(I) iodide catalyst and a suitable ligand in 1,2-dichloroethane (B1671644) (DCE) afforded the corresponding vinyl imide product in a 69% yield. rsc.org This demonstrates the utility of this protocol for functionalizing cinnamic acids with electron-deficient phenyl rings.

Table 2: Radical Decarboxylative Imidation of this compound

| Parameter | Details |

| Substrate | This compound |

| Reagent | N-fluoroarylsulfonimides (e.g., NFSI) |

| Catalyst System | CuI (30 mol %), Ligand (L5) rsc.org |

| Solvent | 1,2-dichloroethane (DCE) rsc.org |

| Product Type | Vinyl Imide |

| Reported Yield | 69% rsc.org |

Iii. Applications in Medicinal Chemistry and Pharmaceutical Research

4-(Trifluoromethyl)cinnamic Acid as a Key Intermediate in Drug Synthesis

This compound serves as a crucial building block in the creation of a variety of pharmaceutical compounds. chemimpex.com The presence of the trifluoromethyl (-CF₃) group is particularly noteworthy as it can enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. chemimpex.com These properties make it a valuable component in the design of new therapeutic agents. chemimpex.com

Development of Novel Drug Formulations

The trifluoromethyl group in this compound can improve the efficacy of drug formulations by enhancing bioavailability. chemimpex.com This structural feature is known to increase the lipophilicity of a compound, which can facilitate its absorption and distribution within the body. Consequently, incorporating this moiety into drug candidates can lead to improved therapeutic outcomes.

Synthesis of Specific Therapeutic Agents (e.g., Antibiotics, Anti-tuberculosis drugs)

The scaffold of this compound has been utilized in the synthesis of various therapeutic agents. For instance, derivatives of cinnamic acid have been explored for their potential as antibacterial agents. nih.govresearchgate.netmdpi.com While direct synthesis of commercial antibiotics using this compound is not extensively documented in the provided results, the broader class of cinnamic acid derivatives has shown promise in this area. For example, novel amides of a related compound, 3'-(difluoromethyl)-4'-methoxycinnamic acid, have demonstrated selective activity against Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis. nih.govresearchgate.net This suggests that fluorinated cinnamic acid derivatives are a promising avenue for the development of new antibiotics, including those targeting tuberculosis. nih.govresearchgate.net

The cinnamoyl scaffold is considered a privileged structure in medicinal chemistry for developing new antitubercular drugs. nih.gov Research into cinnamic acid derivatives has been ongoing for over a century, with recent studies focusing on creating novel compounds to combat multi-drug resistant tuberculosis. nih.govnih.govfigshare.com Quantitative structure-activity relationship (QSAR) studies have been employed to design more effective antitubercular agents based on the cinnamic acid framework. nih.gov

Biological Activity and Pharmacological Investigations

Beyond its role as a synthetic intermediate, this compound and its analogs have been investigated for their own biological effects, particularly in the context of bacterial communication.

Quorum Sensing Inhibition Studies

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. nih.gov This system regulates various processes, including virulence factor production and biofilm formation, making it an attractive target for antimicrobial therapy. researchgate.netnih.gov Interfering with QS can disrupt bacterial pathogenesis without exerting selective pressure for resistance, a significant advantage over traditional antibiotics. nih.gov

Structure-Activity Relationships in Quorum Sensing Inhibition

In a study evaluating various cinnamaldehyde (B126680) and cinnamic acid analogs, this compound demonstrated modest inhibitory activity on the QS-regulated bioluminescence in V. harveyi. nih.gov The table below summarizes the findings for this compound and its corresponding aldehyde.

Table 1: Quorum Sensing Inhibition by 4-Trifluoromethyl Cinnamic Acid and its Aldehyde Analog

| Compound | Concentration (µM) | % Inhibition of Bioluminescence in V. harveyi BB170 (± SD) |

|---|---|---|

| 4-Trifluoromethyl cinnamic acid | 50 | 8 ± 1 |

| 4-Trifluoromethyl cinnamic acid | 100 | 11 ± 1 |

| 4-Trifluoromethyl-cinnamaldehyde | 50 | 19 ± 8 |

| 4-Trifluoromethyl-cinnamaldehyde | 100 | 21 ± 7 |

Data sourced from Brackman et al. (2011) nih.gov

This data indicates that while this compound does exhibit some QS inhibitory activity, its aldehyde counterpart is more potent. nih.gov This aligns with the broader finding that cinnamaldehyde analogs are often more active than their corresponding cinnamic acid forms in this assay. nih.gov

Attenuation of Bacterial Virulence (e.g., P. aeruginosa, Vibrio spp.)

By inhibiting quorum sensing, compounds like cinnamic acid derivatives can reduce the production of virulence factors in pathogenic bacteria. nih.govnih.govresearchgate.net This attenuation of virulence has been observed in significant human pathogens such as Pseudomonas aeruginosa and various Vibrio species. nih.govnih.govresearchgate.netmdpi.com

In Pseudomonas aeruginosa, a notorious opportunistic pathogen, QS controls the expression of numerous virulence factors and is crucial for biofilm formation. nih.govnih.govresearchgate.net Cinnamic acid has been shown to effectively inhibit the production of QS-dependent virulence factors and reduce biofilm formation in P. aeruginosa PAO1 at sub-lethal concentrations. nih.govresearchgate.net This suggests that it acts as a competitive inhibitor for the natural ligands of the QS transcriptional activators LasR and RhlR. nih.gov

Similarly, in Vibrio species, which are responsible for various seafood-borne illnesses, quorum sensing regulates virulence gene expression. nih.gov Cinnamaldehyde analogs have been shown to reduce virulence factor production, such as biofilm formation and protease production, in several Vibrio species. nih.govsemanticscholar.org These compounds have also demonstrated the ability to increase the survival of Caenorhabditis elegans infected with pathogenic Vibrio strains, highlighting their potential as anti-virulence agents. nih.gov While specific studies focusing solely on this compound's effect on the virulence of these particular bacteria were not found in the provided results, the activity of the broader class of cinnamic acid derivatives suggests this is a promising area for future research. frontiersin.orgresearchgate.net

Antimicrobial Research

The search for novel antimicrobial agents has led researchers to investigate various synthetic compounds, including derivatives of cinnamic acid. nih.gov Anilides of this compound have been synthesized and evaluated for their activity against a range of pathogenic bacteria. nih.gov In one study, a series of these compounds were tested against both reference strains and resistant clinical isolates of bacteria, demonstrating notable antibacterial potential. nih.gov

The research highlighted specific derivatives with significant efficacy. For instance, compounds such as (2E)-N-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]prop-2-enamide and (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide displayed potent antistaphylococcal and anti-enterococcal activity. nih.gov These compounds were effective not only against standard strains like Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 but also against challenging resistant strains, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE). nih.gov The activity of these compounds extended to mycobacteria, with strong inhibition observed against Mycobacterium marinum. nih.gov Further investigation revealed that these derivatives exert their effect by inhibiting bacterial respiration, showcasing bactericidal as well as bacteriostatic activity. nih.gov

Table 1: Antimicrobial Activity of Selected this compound Anilide Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| (2E)-N-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]prop-2-enamide | Staphylococcus aureus (MRSA) | 0.15–5.57 µM |

| Enterococcus faecalis (VRE) | 2.34–44.5 µM | |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide | Staphylococcus aureus (MRSA) | 0.15–5.57 µM |

| Enterococcus faecalis (VRE) | 2.34–44.5 µM | |

| Mycobacterium marinum | 0.29 to 2.34 µM |

Data sourced from a study on trifluoromethylcinnamanilide Michael acceptors. nih.gov

Fungal pathogens pose a significant health threat, partly due to their ability to develop tolerance to conventional antifungal drugs. nih.gov One promising strategy to combat this involves the use of chemosensitizing agents that enhance the efficacy of existing drugs. mdpi.com Research into cinnamic acid analogs has identified them as potential "intervention catalysts" capable of overcoming antifungal tolerance. nih.govmdpi.com

Studies have focused on disrupting the fungal cell wall, a primary target for drugs like caspofungin. nih.gov However, fungi can often survive treatment with such agents. nih.gov Certain cinnamic acid derivatives have been shown to work synergistically with cell wall-disrupting agents, significantly lowering the minimum inhibitory concentrations required to be effective. nih.gov This chemosensitization has been observed in mutants of Saccharomyces cerevisiae related to the cell wall integrity system. nih.gov For example, specific derivatives like 4-methylcinnamic acid demonstrated the ability to overcome the tolerance of certain mutant fungal strains, highlighting the importance of the chemical structure, particularly substitutions on the phenyl ring, for potent activity. nih.govmdpi.com

Bacterial biofilms are a major challenge in clinical settings, as they form on medical devices and protect bacteria from antibiotics, leading to persistent infections. nih.gov Cinnamic acid and its derivatives are being actively investigated for their ability to inhibit biofilm formation and disrupt established biofilms. nih.govmdpi.com

Derivatives of this compound have been incorporated into novel compounds to test their anti-biofilm capabilities. nih.gov Research on anilides of this acid showed that some derivatives could inhibit the growth of staphylococcal biofilms and also disrupt mature, pre-formed biofilms at concentrations close to their MICs. nih.gov This suggests a potential application in preventing and treating biofilm-related infections. The broader class of cinnamic acid derivatives has also shown promise. nih.govnih.gov For instance, ultrashort tetra-peptides conjugated to hydrophobic cinnamic acid derivatives have demonstrated potent activity against resistant biofilm forms of Gram-positive pathogens like Staphylococcus epidermidis and S. aureus. nih.gov Similarly, other studies have identified cinnamic derivatives that inhibit biofilm formation in the pathogenic yeast Candida albicans. nih.govuniroma1.it

Influence on Cell Signaling Pathways

The antimicrobial and anti-biofilm activities of cinnamic acid derivatives are often linked to their ability to interfere with critical cell signaling pathways in microorganisms. nih.govnih.gov In fungi, the mitogen-activated protein kinase (MAPK) pathway is crucial for maintaining cell wall integrity. nih.gov Research has shown that cinnamic acid derivatives can chemosensitize fungi to cell wall-disrupting drugs by affecting this pathway. nih.govmdpi.com For example, certain derivatives proved highly effective against Saccharomyces cerevisiae mutants with defects in the MAPK signaling system. nih.gov

In the fungal pathogen Sclerotinia sclerotiorum, treatment with cinnamic acid was found to alter the expression of several genes correlated with development and pathogenicity. nih.gov Specifically, the expression of key developmental genes such as Sac1, Pac1, Smk1, and Pka1 was decreased, which could explain the observed inhibition of sclerotia formation. nih.gov In bacteria, signaling pathways like quorum sensing, which bacteria use to coordinate group behaviors including biofilm formation, are potential targets. ascls.org Cinnamaldehyde, a related compound, has been suggested to inhibit staphylococcal quorum sensing by acting as a competitive inhibitor of the kinase AgrC, a key protein in this signaling cascade. ascls.org

Biochemical Research Applications

Enzyme Interaction Studies (e.g., Phenylalanine Ammonia (B1221849) Lyases (PAL) variants)

This compound and its isomers are valuable tools for studying enzyme kinetics and function, particularly for enzymes involved in phenylpropanoid metabolism. nih.gov Phenylalanine ammonia-lyases (PALs) are a key class of enzymes that catalyze the deamination of L-phenylalanine to trans-cinnamic acid, the first step in the biosynthesis of numerous plant compounds. mdpi.com These enzymes can also catalyze the reverse reaction, adding ammonia to cinnamic acid derivatives to produce valuable non-natural amino acids. nih.gov

The interaction of PALs with various cinnamic acid derivatives, including halogenated versions, has been a subject of intense study. nih.govelsevierpure.com Inhibition experiments have revealed that structural features like a hydrophobic aromatic ring, an α,β-double bond, and a carboxyl group are essential for a compound to interact with the enzyme's active site. elsevierpure.com In one study, a variant of PAL was used to catalyze the ammonia addition to 2-(trifluoromethyl)cinnamic acid, demonstrating that trifluoromethyl-substituted cinnamic acids can act as substrates for these enzymes. nih.gov Such research is crucial for developing robust biocatalysts for the eco-friendly synthesis of optically pure phenylalanine analogs, which are important building blocks in the pharmaceutical industry. nih.gov

Use as Biochemical Reagent in Life Science Research

Beyond its direct biological activities, this compound serves as a versatile biochemical reagent in various life science research applications. targetmol.comsigmaaldrich.com Its defined chemical properties make it suitable for use as an internal standard in analytical techniques like High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com For example, it has been successfully employed as an internal standard for the quantitative determination of the active metabolite A77 1726 in plasma samples, ensuring accuracy and reproducibility in pharmacokinetic studies. sigmaaldrich.com

Furthermore, the compound is utilized as a starting material or reagent in the chemical synthesis of more complex molecules, including various heterocyclic compounds and potential pharmaceutical agents. targetmol.com Its unique structure, featuring the trifluoromethyl group, can impart specific properties to the resulting molecules. It has also been explored as a fluorescent probe in biological studies, which can be used to detect and monitor various biomolecules within a cellular environment. targetmol.com

Advanced Research in Pharmaceutical and Biopharmaceutical Development

The unique chemical properties of this compound, imparted by the trifluoromethyl (-CF₃) group, make it a compound of significant interest in advanced pharmaceutical and biopharmaceutical research. chemimpex.com This structural feature enhances metabolic stability, lipophilicity, and the electronic characteristics of molecules, positioning the acid as a valuable scaffold in modern drug discovery. Its application extends from being a critical intermediate in the synthesis of novel therapeutic agents to its use in the development of specialized biopharmaceutical materials. chemimpex.com

A Versatile Building Block in Medicinal Chemistry

In pharmaceutical development, this compound serves as a key building block for creating a diverse range of new chemical entities. The trifluoromethyl group is known to improve the bioavailability and efficacy of drug formulations. chemimpex.com Researchers utilize this intermediate to synthesize complex molecules targeting various diseases. The stability and reactivity offered by its structure allow for its incorporation into heterocyclic compounds and other pharmacologically active agents. chemimpex.comtargetmol.com

Advanced research has focused on creating derivatives that exhibit specific biological activities. For instance, derivatives have shown potent antimicrobial effects against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Furthermore, its structural backbone is explored for developing agents with gastroprotective properties, including the inhibition of proton pumps (H⁺/K⁺-ATPase) to reduce gastric acid secretion. The broader class of cinnamic acid derivatives, for which this compound is a key precursor, is under investigation for a wide spectrum of activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govnih.gov

Table 1: Research Findings on Derivatives of this compound

| Therapeutic Area | Research Focus | Observed Activity/Potential | Citation |

|---|---|---|---|

| Antimicrobial | Derivatives targeting drug-resistant bacteria | Potent activity against MRSA and VRE, with MIC values as low as 0.15 µM. | |

| Gastrointestinal | Proton pump (H⁺/K⁺-ATPase) inhibition | Potential to reduce gastric acid secretion and improve gastric emptying. | |

| Metabolic Disorders | Development of anti-obesity and anti-hyperglycemic agents | Patented derivatives have shown anti-obesity and/or anti-hyperglycaemic activity. | google.com |

| Oncology | General class of cinnamic acid derivatives | The broader family of cinnamic acid derivatives has been studied for anticancer properties. | nih.gov |

| Neurological Disorders | General class of cinnamic acid derivatives | Cinnamic acid derivatives are being explored for activity against Alzheimer's disease. | nih.gov |

Innovations in Biopharmaceutical Materials and Tools

Beyond its role as a synthetic intermediate, this compound is being explored for its potential in creating advanced materials for biopharmaceutical use. chemimpex.com Its unique properties are advantageous in the development of specialty polymers and coatings that can enhance performance characteristics such as durability and resistance to environmental factors. chemimpex.com Such materials could have applications in drug delivery systems or medical device coatings.

Furthermore, the compound serves as a valuable tool in biological research. It has been used as a photosensitizing compound and as a fluorescent probe in biological studies, enabling the detection and monitoring of various biomolecules. targetmol.com In analytical chemistry, it has been employed as an internal standard for the highly accurate determination of other therapeutic compounds in plasma samples using HPLC. sigmaaldrich.com

Table 2: Applications in Biopharmaceutical Research Tools and Materials

| Application Area | Specific Use | Function / Significance | Citation |

|---|---|---|---|

| Biopharmaceutical Materials | Development of specialty polymers | The compound's properties can enhance durability and resistance in new materials. | chemimpex.com |

| Biological Research | Fluorescent probe | Used to detect and monitor biomolecules in biological systems. | targetmol.com |

| Analytical Chemistry | Internal Standard in HPLC | Enables accurate quantification of other compounds (e.g., A77 1726) in plasma. | sigmaaldrich.com |

| Organic Synthesis | Reagent / Catalyst | Used as a reagent in the synthesis of various compounds and as a catalyst for reactions. | targetmol.com |

The trifluoromethyl group's influence on solubility and interaction with biological systems makes this compound a compound of ongoing interest for research and development across multiple industrial and therapeutic applications. chemimpex.com

Iv. Applications in Agrochemical and Material Sciences

Role in Agrochemical Development

In the agricultural sector, 4-(Trifluoromethyl)cinnamic acid serves as a crucial building block in the synthesis of modern agrochemicals. chemimpex.com The presence of the trifluoromethyl group is instrumental in enhancing the efficacy of active ingredients designed to protect crops and improve yields. chemimpex.comchemimpex.com This is a reflection of a broader trend in the agrochemical industry, where approximately 25% of licensed agrochemicals are fluoro-compounds, with aromatic trifluoromethyl groups being one of the most common and impactful modifications. researchgate.net

This compound is utilized as an intermediate in the creation of potent herbicides and fungicides. chemimpex.com The trifluoromethyl group enhances the chemical stability and biological activity of the resulting pesticides. chemimpex.comnih.gov This allows for the development of more targeted and effective solutions for weed and fungal control in various crops. The introduction of this fluorine-containing moiety can modify the molecule's interaction with target enzymes or receptors in the pest, leading to enhanced performance. colab.ws

The compound is a key component in formulating advanced crop protection solutions. chemimpex.com Agrochemicals derived from this acid contribute to sustainable agriculture by providing enhanced efficacy in pest control and plant growth regulation. chemimpex.com The stability conferred by the trifluoromethyl group can lead to greater persistence when required, while also influencing the molecule's transport properties to ensure it reaches its target site effectively. colab.ws

| Application Area | Role of this compound | Key Benefits of the Trifluoromethyl (-CF3) Group |

|---|---|---|

| Herbicides | Serves as a synthetic intermediate. chemimpex.com | Enhances biological activity and chemical stability. chemimpex.com |

| Fungicides | Used as a building block for active ingredients. chemimpex.com | Improves efficacy against fungal pathogens. chemimpex.com |

| General Crop Protection | Component in advanced formulations. chemimpex.com | Increases metabolic stability and target interaction. colab.ws |

Material Science Applications

In material science, this compound is valued for its ability to impart desirable properties to polymers, coatings, and other advanced materials. Its incorporation can significantly improve the performance characteristics and lifespan of industrial products. chemimpex.com

While the carboxylic acid group of cinnamic acids can serve as an anchoring point to functionalize nanocrystal surfaces, detailed research specifically documenting the use of this compound for nanocrystal design is not widely available in the reviewed literature. However, the properties of the trifluoromethyl group, such as its stability and hydrophobicity, suggest its potential for modifying the surface properties of nanomaterials.

| Application Area | Function of this compound | Resulting Material Enhancement |

|---|---|---|

| Specialty Polymers | Incorporated as a monomer or additive. chemimpex.com | Improves stability and performance characteristics. chemimpex.com |

| Protective Coatings | Used as a component in coating formulations. | Increases durability and resistance to environmental factors. chemimpex.com |

| Industrial Materials | Acts as a building block for robust materials. chemimpex.com | Enhances overall chemical resistance. |

Liquid Crystal Materials

The rigid, rod-like structure of the cinnamic acid moiety has made it a subject of interest in the design and synthesis of liquid crystal materials. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The incorporation of a trifluoromethyl group into such molecules can significantly influence their mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable.

While specific studies on this compound as a standalone liquid crystal are not extensively documented in the reviewed literature, the synthesis of more complex liquid crystalline molecules often incorporates either a cinnamic acid core or a trifluoromethyl substituent. For example, research on four-ring fluorinated liquid crystals has utilized intermediates containing a trifluoromethyl group to synthesize compounds exhibiting a nematic phase with high clearing points. figshare.com The presence of the trifluoromethyl group is discussed as a factor in the occurrence of the unique nematic phase. figshare.com

Furthermore, other studies have focused on the synthesis and characterization of calamitic (rod-shaped) asymmetric molecules derived from cinnamic acid and biphenyl (B1667301) cores for their mesomorphic properties. researchgate.net These studies have shown that by varying the terminal groups and the length of flexible alkyl or alkoxy chains, it is possible to induce different liquid crystalline phases, such as smectic A and nematic phases. researchgate.netmdpi.com The introduction of a polar group like -CF3 on the phenyl ring of a cinnamic acid-based structure would be expected to significantly alter the intermolecular interactions, and thus the liquid crystalline behavior, due to its effect on the molecule's dipole moment and polarizability.

The general principles from these studies suggest that this compound could serve as a valuable building block in the synthesis of novel liquid crystal materials. Its inherent rigidity, coupled with the strong dipole moment imparted by the trifluoromethyl group, could be exploited to design materials with specific dielectric anisotropies and electro-optical responses, which are critical parameters for applications in display technologies and other photonic devices.

V. Analytical and Computational Methodologies in Research

Spectroscopic Techniques for Characterization and Reaction Monitoring

Spectroscopy is a cornerstone in the study of 4-(Trifluoromethyl)cinnamic acid, offering non-destructive and highly detailed information about its molecular structure and electronic properties.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For cinnamic acid and its derivatives, the UV spectrum is influenced by the presence of the aromatic ring and the conjugated system of the acrylic acid side chain. The specific absorption maximum (λmax) can be affected by the solvent and the substituents on the phenyl ring. For instance, trans-cinnamic acid exhibits a maximum absorbance at approximately 270 nm. researchgate.net The trifluoromethyl group, being an electron-withdrawing group, can cause a shift in the absorption wavelength compared to the parent cinnamic acid molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | ~3400 to ~2300 (broad) |

| C-H (Aromatic/Alkene) | Stretching | ~3100-3000 |

| C=O (Carbonyl) | Stretching | ~1680 |

| C=C (Alkene) | Stretching | ~1630 |

| C-F (Trifluoromethyl) | Stretching | ~1300-1100 |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is indispensable for elucidating the detailed molecular structure of this compound. It provides information about the chemical environment of each proton in the molecule. In the ¹H NMR spectrum of trans-4-(trifluoromethyl)cinnamic acid, distinct signals are observed for the different protons. The carboxylic acid proton (-COOH) typically appears as a broad singlet at a high chemical shift (e.g., around 12.7 ppm). chemicalbook.com The vinylic protons of the -CH=CH- group appear as doublets due to coupling with each other, with a characteristic large coupling constant (J) indicative of the trans configuration. The aromatic protons on the phenyl ring also show a characteristic splitting pattern, typically as two doublets, due to the para-substitution. chemicalbook.comrsc.org

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~12.7 | Broad Singlet | N/A |

| Aromatic Protons | ~7.7-7.9 | Multiplet | - |

| Vinylic Proton (α to COOH) | ~6.7 | Doublet | ~16.1 |

| Vinylic Proton (β to COOH) | ~7.7 | Doublet | ~16.1 |

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for separating this compound from reaction mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of cinnamic acid derivatives. Due to its well-defined retention time and detector response, trans-4-(Trifluoromethyl)cinnamic acid has been utilized as an internal standard in HPLC analyses. sigmaaldrich.cnsigmaaldrich.com An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other components. By comparing the peak area of the analyte to that of the internal standard, precise and accurate concentration measurements can be achieved, compensating for variations in sample injection volume and detector response. sigmaaldrich.cnsigmaaldrich.com This application highlights the compound's stability and reliability in analytical procedures.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For this compound, these methods provide vital information about its stability, melting behavior, and purity.

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This analysis provides critical information on the thermal stability and decomposition profile of a material. The resulting data can be used to determine the temperatures at which degradation occurs, the kinetics of decomposition, and the amount of residual mass. youtube.com

For this compound and its derivatives, TGA is an important tool for assessing thermal stability and studying degradation pathways. For instance, accelerated stability testing, which can simulate the effects of long-term storage, often employs TGA to monitor for mass loss that would indicate decomposition. While specific TGA thermograms for this compound are not detailed in the available research, the technique is essential for quantifying its thermal limits, a key parameter for pharmaceutical and materials science applications where the compound might be subjected to various temperature conditions during processing or storage. youtube.com

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. youtube.comuwa.edu.au DSC is widely used to determine the characteristic properties of a sample, such as melting points, glass transitions, and crystallization events. youtube.com The process involves heating a sample and an inert reference in a controlled manner; a physical transformation in the sample results in a change in the differential heat flow, which is recorded as a peak or a step in the DSC curve. uwa.edu.auyoutube.com

In the characterization of this compound, DSC is primarily used to determine its melting point, a key indicator of purity. The transition from a solid to a liquid state is an endothermic process that results in a distinct peak on a DSC thermogram. tudelft.nl Multiple sources confirm the melting point for the trans isomer of this compound is in the range of 231–233 °C. chemimpex.comsigmaaldrich.comlabproinc.com This sharp melting range suggests a high degree of purity for the crystalline solid.

| Parameter | Reported Value (°C) | Reference |

|---|---|---|

| Melting Point | 231 | chemimpex.comlabproinc.com |

| Melting Point | 231-233 | sigmaaldrich.com |

Computational Chemistry and Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, allowing scientists to investigate molecular properties and interactions through simulation, thereby saving time and resources.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of interaction between a small molecule ligand, such as this compound, and a macromolecular target, typically a protein or enzyme. tuwien.ac.atwordpress.com

Research into the biological activity of trans-4-(Trifluoromethyl)cinnamic acid (4TFCA) has utilized molecular docking to explore its potential as an enzyme inhibitor. One study performed docking simulations of 4TFCA with histone deacetylase 8 (HDAC8), an enzyme implicated in cancer. The results showed a high binding affinity, suggesting a potential inhibitory role. chemimpex.comsigmaaldrich.com The binding energy is a key metric from these studies, with more negative values indicating a stronger, more stable interaction.

| Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| Histone Deacetylase 8 (HDAC8) | -6.10 | chemimpex.comsigmaaldrich.com |

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. chemimpex.com These calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic parameters.

For trans-4-(Trifluoromethyl)cinnamic acid, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been performed to analyze its molecular structure and properties. chemimpex.comsigmaaldrich.com A key aspect of these studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that helps determine the chemical reactivity and kinetic stability of a molecule. labproinc.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. labproinc.comresearchgate.net Additionally, these calculations provide thermodynamic data such as the total and zero-point vibrational energies. chemimpex.com

| Parameter | Calculated Value | Computational Method | Reference |

|---|---|---|---|

| Total Energy | 103.81 kcal/mol | DFT/B3LYP/6-311++G(d,p) | chemimpex.com |

| Zero-Point Vibrational Energy | 95.39 kcal/mol | DFT/B3LYP/6-311++G(d,p) | chemimpex.com |

The k·p method, pronounced "k dot p," is a semi-empirical approach used in solid-state physics to calculate the electronic band structure and effective masses of crystalline solids. tuwien.ac.atwikipedia.org The theory uses perturbation theory to describe the energy levels and wavefunctions of electrons at a given wavevector (k ) in the Brillouin zone, based on the known properties at a reference point, typically the zone center (k =0). wikipedia.orgtuwien.ac.at This method is particularly effective for describing the band structures of inorganic semiconductor crystals like silicon and gallium arsenide and has been extended to model their nanostructures. uwa.edu.autuwien.ac.at

The application of k·p perturbation theory is predominantly found in the field of semiconductor physics to model the energy dispersion in materials with a high degree of crystalline periodicity. wikipedia.orgtuwien.ac.at Based on available scientific literature, this methodology has not been applied to the study of organic molecular crystals such as this compound. The theoretical framework of the k·p method is tailored for the delocalized electronic states in the periodic potential of inorganic crystal lattices, which differs significantly from the nature of molecular orbitals in organic crystals.

Conformational Analysis and Stereoselectivity Prediction

The trifluoromethyl group, a powerful electron-withdrawing substituent, significantly influences the electronic and steric properties of this compound. These modifications have profound implications for the molecule's conformational preferences and its behavior in stereoselective reactions. Computational and analytical methodologies are crucial tools for elucidating these characteristics, providing insights into the molecule's three-dimensional structure and its potential to form specific stereoisomers in chemical transformations.

Conformational analysis of this compound primarily focuses on the rotational isomers arising from the single bond connecting the acrylic acid moiety to the trifluoromethyl-substituted phenyl ring. The two principal planar conformers are designated as s-cis and s-trans, referring to the relative orientation of the carbonyl group and the vinyl C=C double bond. The "s" denotes that the isomerism is around a single bond. The relative energies of these conformers and the energy barrier to their interconversion are key parameters that dictate the molecule's predominant shape and its reactivity.

Table 1: Illustrative Conformational Analysis Data for Cinnamic Acid Derivatives

This table presents representative data for cinnamic acid to illustrate the concepts of conformational analysis. The exact values for this compound may differ.

| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| s-cis | ~0° | 0.0 | ~5-8 |

Stereoselectivity prediction is another critical area of computational investigation. The electronic nature of the double bond in this compound, influenced by the trifluoromethyl group, plays a significant role in its reactions, such as epoxidations, dihydroxylations, and hydrogenations. The facial selectivity of these reactions, which determines the resulting stereochemistry, can be predicted by analyzing the transition state energies for the different possible attack trajectories of the reagents.

For instance, in an epoxidation reaction, the oxidizing agent can approach the double bond from either the Re or Si face, leading to the formation of two enantiomers. The presence of a chiral catalyst or auxiliary can lower the activation energy for one of these pathways, resulting in a stereoselective transformation. Computational models can be employed to rationalize and predict the degree of this selectivity, often expressed as diastereomeric excess (d.e.) or enantiomeric excess (e.e.). While specific predictive data for a wide range of reactions involving this compound is not extensively documented, research on analogous systems highlights the potential for high stereocontrol.

Table 2: Illustrative Examples of Stereoselectivity in Reactions of Cinnamic Acid Derivatives

This table provides examples of stereoselectivity observed in reactions of related cinnamic acid derivatives to demonstrate the principles of stereoselectivity prediction. The outcomes for this compound would require specific experimental or computational investigation.

| Reaction | Reagent/Catalyst | Predicted/Observed Stereoselectivity |

|---|---|---|

| Asymmetric Epoxidation | Chiral Dioxirane | High enantiomeric excess (e.g., >90% ee) favoring one enantiomer. |

| Catalytic Asymmetric Hydrogenation | Chiral Rhodium Complex | High enantiomeric excess (e.g., >95% ee) for the corresponding saturated acid. |

| Sharpless Asymmetric Dihydroxylation | AD-mix-β | High diastereoselectivity and enantioselectivity for the diol product. |

Vi. Future Research Directions and Emerging Applications

Exploration of New Biological Targets and Mechanisms of Action

The diverse biological activities demonstrated by derivatives of 4-(Trifluoromethyl)cinnamic acid have spurred intensive research into identifying novel biological targets and elucidating their mechanisms of action. nih.gov While initial studies have confirmed its potential as an anti-inflammatory, antioxidant, and gastroprotective agent, the frontier of research is pushing towards more specific and potent applications.

A significant area of investigation is in the development of new anti-infective agents. Researchers have synthesized series of anilides of this compound and tested them against various bacterial strains. nih.gov Notably, these derivatives show potent activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 0.15 µM. nih.gov Future work aims to pinpoint the specific enzymes or cellular pathways disrupted by these compounds to optimize their antibacterial efficacy.

In oncology, derivatives are being explored for their anticancer potential. acs.org The trifluoromethyl group is known to enhance the anticancer activities of parent compounds. Research is now focused on designing hybrids that target specific cancer-related pathways. For example, flavonoid-cinnamic acid amide hybrids have shown promise in neuroprotection and are being investigated for their potential against neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net The goal is to move beyond broad cytotoxicity and design derivatives that can selectively target cancer cells or modulate specific processes like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) involved in multidrug resistance. nih.gov

The table below summarizes the biological activities of select derivatives, highlighting the focus of ongoing research.

| Derivative Class | Biological Activity | Research Focus |

| Anilides | Antibacterial (MRSA, VRE), Antimycobacterial nih.govnih.gov | Elucidating mechanism of action; Overcoming drug resistance nih.gov |

| Flavonoid Hybrids | Neuroprotection (anti-oxytosis, anti-ferroptosis) nih.govresearchgate.net | In vivo efficacy in Alzheimer's disease models nih.gov |

| Ester Derivatives | Multidrug Resistance (MDR) Modulation nih.gov | Targeting P-gp and BCRP transporters nih.gov |

| Cinnamide Derivatives | Anticancer (HepG2 liver cancer cells) acs.org | Improving cytotoxic activity and selectivity acs.org |

Advanced Catalytic Applications and Reaction Optimization

The application of this compound is expanding into the realm of advanced catalysis, both as a product of optimized catalytic reactions and as a catalyst itself. Research is focused on refining synthesis routes to improve yields and reduce environmental impact. For instance, while the Perkin and Knoevenagel reactions are traditional methods, microwave-assisted synthesis is being adopted for faster, more efficient production of derivatives. nih.govnih.gov

Key areas of research include:

Catalyst Optimization for Synthesis: The synthesis of this compound often involves condensation or cross-coupling reactions where the catalyst choice is critical. For example, Suzuki-Miyaura cross-coupling with (trifluoromethyl)boronic acids may require specific palladium catalysts like Pd(PPh₃)₄ to overcome steric hindrance. Future work will likely explore more robust and reusable catalysts, such as metal-organic frameworks (MOFs) or supported nanoparticle catalysts, to improve the sustainability of these processes.

Organocatalysis: Cinnamic acid and its derivatives are being investigated as organocatalysts. Studies have shown that geometric isomers of cinnamic acid derivatives can effectively catalyze the polymerization of benzoxazines, a class of high-performance polymers. mdpi.com The Z-isomer of 3-methoxycinnamic acid, for example, was found to be a better catalyst than the E-isomer, significantly lowering polymerization temperatures. mdpi.com Future research could explore this compound as a catalyst in similar or other organic transformations, leveraging its electronic properties to influence reaction rates and selectivity.

Development of Next-Generation Materials with Tailored Properties

The incorporation of this compound into polymers and other materials is a promising avenue for creating next-generation materials with enhanced properties. chemimpex.com The trifluoromethyl group imparts desirable characteristics such as increased durability, chemical resistance, and specific photophysical properties. chemimpex.com

Current and future research directions include:

High-Performance Polymers and Coatings: The compound is used as a building block for specialty polymers and coatings. chemimpex.com The stability conferred by the -CF₃ group can lead to materials with superior resistance to environmental factors, making them suitable for demanding industrial applications. chemimpex.com

Photopolymerizable Materials: Research has shown that trans-4-(trifluoromethyl)cinnamic acid can undergo [2+2] cycloaddition reactions when exposed to UV light. This photodimerization capability opens the door for its use in developing novel photopolymers, which are essential in fields like 3D printing, microelectronics, and advanced adhesives.

Liquid Crystals and Advanced Optical Materials: The rigid, rod-like structure of the cinnamic acid backbone combined with the polar trifluoromethyl group makes its derivatives interesting candidates for liquid crystal applications. Furthermore, the photophysical properties of related donor-acceptor systems are highly sensitive to the environment, suggesting that materials incorporating this moiety could be used for developing sensors or nonlinear optical (NLO) materials. rsc.org

Integration of this compound in Green Chemistry Approaches

Aligning chemical synthesis and application with the principles of green chemistry is a major goal of modern research. While not always explicitly labeled as "green," several emerging research trends with this compound are inherently more sustainable.

Energy-Efficient Synthesis: The use of microwave-assisted synthesis for preparing derivatives of this compound is a significant step towards greener chemical processes. nih.govmdpi.com This method often leads to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating.

Catalytic Efficiency: The development of highly efficient and reusable catalysts for both the synthesis and application of this compound reduces waste and improves atom economy. jmu.edu Research into solid catalysts like zeolites or recyclable organocatalysts for polymerizations aligns with green chemistry goals. mdpi.comjmu.edu